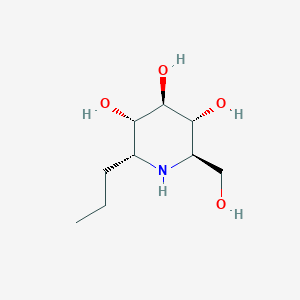
N,N-Diethyl-N-(3-hydroxypropyl)octadecan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le bromure de N,N-diéthyl-N-(3-hydroxypropyl)octadécan-1-aminium est un composé chimique connu pour ses propriétés tensioactives. Il est couramment utilisé dans diverses applications industrielles et de recherche en raison de sa capacité à réduire la tension superficielle et à améliorer la solubilité d'autres composés.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du bromure de N,N-diéthyl-N-(3-hydroxypropyl)octadécan-1-aminium implique généralement la réaction de l'octadécan-1-amine avec le sulfate de diéthyle pour former la N,N-diéthyl-octadécan-1-amine. Cet intermédiaire est ensuite mis à réagir avec le 3-chloropropanol pour donner du N,N-diéthyl-N-(3-hydroxypropyl)octadécan-1-amine. Enfin, le composé est quaternisé avec de l'acide bromhydrique pour produire du bromure de N,N-diéthyl-N-(3-hydroxypropyl)octadécan-1-aminium .
Méthodes de production industrielle
En milieu industriel, la production du bromure de N,N-diéthyl-N-(3-hydroxypropyl)octadécan-1-aminium est mise à l'échelle à l'aide de réacteurs à écoulement continu pour assurer une qualité et un rendement constants. Les conditions de réaction sont optimisées pour maintenir une pureté élevée et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le bromure de N,N-diéthyl-N-(3-hydroxypropyl)octadécan-1-aminium subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un composé carbonylé.
Substitution : L'ion bromure peut être substitué par d'autres nucléophiles, tels que le chlorure ou l'iodure.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Substitution : Les réactifs typiques pour les réactions de substitution comprennent le chlorure de sodium (NaCl) ou l'iodure de sodium (NaI) dans un solvant aqueux ou organique.
Principaux produits formés
Oxydation : Le principal produit est le bromure de N,N-diéthyl-N-(3-oxopropyl)octadécan-1-aminium.
Substitution : Les principaux produits sont le chlorure ou l'iodure de N,N-diéthyl-N-(3-hydroxypropyl)octadécan-1-aminium.
Applications de la recherche scientifique
Le bromure de N,N-diéthyl-N-(3-hydroxypropyl)octadécan-1-aminium est largement utilisé en recherche scientifique en raison de ses propriétés tensioactives. Certaines de ses applications comprennent :
Chimie : Utilisé comme catalyseur de transfert de phase en synthèse organique.
Biologie : Employé dans la préparation de liposomes et d'autres systèmes de délivrance à base de lipides.
Médecine : Utilisé dans la formulation de médicaments pour améliorer la solubilité et la biodisponibilité des médicaments hydrophobes.
Industrie : Appliqué dans la production de détergents, d'émulsifiants et de dispersants.
Mécanisme d'action
Le mécanisme d'action du bromure de N,N-diéthyl-N-(3-hydroxypropyl)octadécan-1-aminium implique sa capacité à réduire la tension superficielle et à former des micelles. Le composé interagit avec les molécules hydrophobes et hydrophiles, ce qui permet de les solubiliser dans des solutions aqueuses. Cette propriété est particulièrement utile dans les systèmes de délivrance de médicaments, où elle aide à encapsuler et à transporter les médicaments hydrophobes vers leurs sites cibles .
Applications De Recherche Scientifique
N,N-Diethyl-N-(3-hydroxypropyl)octadecan-1-aminium bromide is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Utilized in drug formulation to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the production of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-N-(3-hydroxypropyl)octadecan-1-aminium bromide involves its ability to reduce surface tension and form micelles. The compound interacts with hydrophobic and hydrophilic molecules, allowing them to be solubilized in aqueous solutions. This property is particularly useful in drug delivery systems, where it helps to encapsulate and transport hydrophobic drugs to their target sites .
Comparaison Avec Des Composés Similaires
Composés similaires
- Bromure de N,N-diméthyl-N-(3-hydroxypropyl)octadécan-1-aminium
- Bromure de N,N-diéthyl-N-(2-hydroxyéthyl)octadécan-1-aminium
- Bromure de N,N-diéthyl-N-(3-hydroxypropyl)hexadécan-1-aminium
Unicité
Le bromure de N,N-diéthyl-N-(3-hydroxypropyl)octadécan-1-aminium est unique en raison de sa combinaison spécifique d'une longue queue hydrophobe et d'un groupe tête hydrophile, ce qui lui confère d'excellentes propriétés tensioactives. Cela le rend particulièrement efficace dans les applications nécessitant la solubilisation de composés hydrophobes dans des milieux aqueux .
Propriétés
Numéro CAS |
428814-00-0 |
|---|---|
Formule moléculaire |
C25H54BrNO |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
diethyl-(3-hydroxypropyl)-octadecylazanium;bromide |
InChI |
InChI=1S/C25H54NO.BrH/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(5-2,6-3)24-22-25-27;/h27H,4-25H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
RIWJUVKHTTUYEZ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](CC)(CC)CCCO.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl-](/img/structure/B12578384.png)

![N-(4-Fluorobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12578387.png)
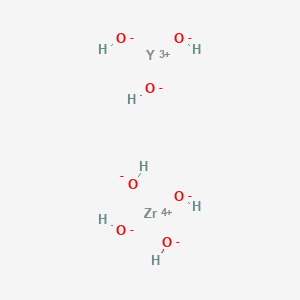
![[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12578400.png)
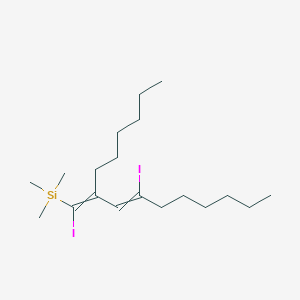
![2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid](/img/structure/B12578415.png)
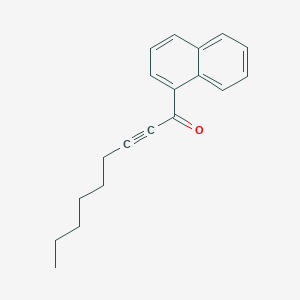

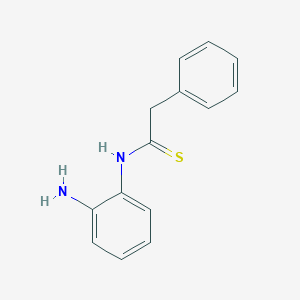
![2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12578438.png)


